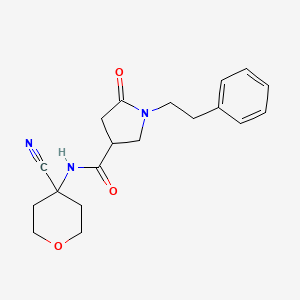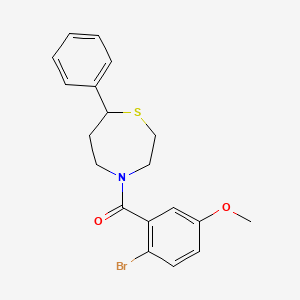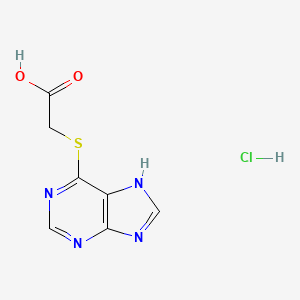
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which is involved in various signaling pathways.
Aplicaciones Científicas De Investigación
Photodegradation and Hydrolysis of Substituted Ureas
Substituted ureas, such as those similar in structure to the compound , are analyzed for their environmental stability, particularly in water. Studies have investigated the photodegradation and hydrolysis behaviors of these compounds under various pH conditions, highlighting their potential environmental impacts and stability profiles. For instance, research on substituted urea herbicides and organophosphorous insecticides in water demonstrates their photostability under certain conditions, with implications for their persistence and degradation in aquatic environments (Gatidou & Iatrou, 2011).
Thermal Latent Initiators in Polymerization
N-aryl-N′-pyridyl ureas, which share a functional group similarity with the queried compound, serve as thermal latent initiators for the ring-opening polymerization of epoxides. This application is crucial in the development of materials with specific thermal properties, where the control of polymerization initiation temperature is essential for material processing and performance (Makiuchi, Sudo, & Endo, 2015).
Antimicrobial Evaluation
The antimicrobial potential of urea derivatives, including those with chloro and methoxy substituents, has been explored. Compounds structurally related to the query demonstrate a range of bioactivities, underscoring the potential of such molecules in developing new antimicrobial agents. This includes the synthesis and evaluation of novel imidazole ureas/carboxamides containing specific substituents for their antimicrobial properties (Rani et al., 2014).
Corrosion Inhibition
Research into the corrosion inhibition properties of organic compounds in acidic solutions has included investigations into urea derivatives. Such studies highlight the potential application of these compounds in protecting metals against corrosion, particularly in industries where acid corrosion is a significant issue. The efficacy of these inhibitors is assessed through various techniques, offering insights into their practical applications in materials science (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-19(24,11-14-5-9-17(25-2)10-6-14)13-22-18(23)21-12-15-3-7-16(20)8-4-15/h3-10,24H,11-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHVTXIWQMUXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)
![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)
![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)



![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)
![Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2887023.png)